molecular formula C9H9ClN2S B11575464 2-[(2-chloroethyl)sulfanyl]-1H-benzimidazole

2-[(2-chloroethyl)sulfanyl]-1H-benzimidazole

Cat. No.: B11575464
M. Wt: 212.70 g/mol
InChI Key: IUJHMOJEQDJOPP-UHFFFAOYSA-N
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Description

2-[(2-chloroethyl)sulfanyl]-1H-1,3-benzodiazole is an organosulfur compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzodiazole ring substituted with a 2-[(2-chloroethyl)sulfanyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloroethyl)sulfanyl]-1H-1,3-benzodiazole typically involves the reaction of 2-chloroethyl sulfide with 1H-1,3-benzodiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-[(2-chloroethyl)sulfanyl]-1H-1,3-benzodiazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloroethyl)sulfanyl]-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Amines or thiols; reactions are conducted in polar solvents like ethanol or acetonitrile, often with heating.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-chloroethyl)sulfanyl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-chloroethyl)sulfanyl]-1H-1,3-benzodiazole involves its interaction with molecular targets and pathways within biological systems. The compound is known to act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the disruption of normal cellular processes, resulting in cytotoxic effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in cancer therapy or antimicrobial treatments.

Comparison with Similar Compounds

2-[(2-chloroethyl)sulfanyl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    Bis(2-chloroethyl)sulfide:

    Nitrogen mustards: Compounds like mechlorethamine contain similar alkylating groups but have nitrogen atoms in their structure.

The uniqueness of 2-[(2-chloroethyl)sulfanyl]-1H-1,3-benzodiazole lies in its combination of the benzodiazole ring with the chloroethyl sulfide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chloroethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJHMOJEQDJOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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